1-(3-Fluorophenyl)ethanol
Overview
Description
1-(3-Fluorophenyl)ethanol is a building block used in pharmaceutical synthesis, such as in the preparation and SAR of tolylamines with 5-HT6 receptor antagonist activity . It has a CAS number of 402-63-1 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, was synthesized in an efficient four-step biotransformation-mediated process .Physical and Chemical Properties Analysis
This compound has a molecular weight of 140.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound is also characterized by a rotatable bond count of 1 .Scientific Research Applications
Synthesis of HIV and Alzheimer's Disease Drugs : (S)-(–)-1-(4-Fluorophenyl)ethanol is an intermediate in synthesizing a CCR5 chemokine receptor antagonist, which has protective effects against HIV infection. It's also a component in antimalarial drugs and γ-secretase modulators used for treating Alzheimer's disease. A bioreduction method using Daucus carota cells has been proposed for its synthesis, achieving a yield of 55% with 98% enantiomeric excess (ee) (ChemChemTech, 2022).
Manufacture of PF-2341066 : An efficient biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol in enantiomerically pure form is described. This compound is crucial for preparing PF-2341066, a potent inhibitor of c-Met/ALK currently in clinical development (Tetrahedron-asymmetry, 2010).
Investigation of Molecular Complexes : The effects of ring fluorine atoms on the conformational landscape of 1-(fluorophenyl)ethanols and their hydrated clusters were studied using resonant two-photon ionization (R2PI) spectroscopy. This study contributes to understanding molecular interactions and structures (Chemphyschem, 2009).
Crystallography Studies : The X-ray crystal structures of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol and its dehydration compound have been determined. These structures are vital for understanding the molecular arrangement and interactions in these compounds (The Open Crystallography Journal, 2008).
Studying Chemical Reactions : The rotational spectrum of the most stable conformer of 1-(2-fluorophenyl)-1-ethanol was investigated, providing insights into the stability and molecular interactions of this compound (Journal of Molecular Spectroscopy, 2010).
Hydrogen Transfer Reactions : A study on the ruthenium-catalyzed dehydrogenation of 1-(4-fluorophenyl)ethanol revealed insights into the mechanisms of hydrogen transfer reactions, important for understanding and improving catalytic processes (The Journal of organic chemistry, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in laboratory settings
Biochemical Pathways
It’s worth noting that alcohol dehydrogenases (adhs) are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones . This suggests that 1-(3-Fluorophenyl)ethanol could potentially be involved in similar biochemical pathways.
Result of Action
It’s known that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . It’s also recommended to use personal protective equipment and ensure adequate ventilation .
Properties
IUPAC Name |
1-(3-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESOPGLEIJQAEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942055 | |
Record name | 1-(3-Fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-63-1, 20044-46-6 | |
Record name | 3-Fluoro-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-alpha-methylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 402-63-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2996 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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